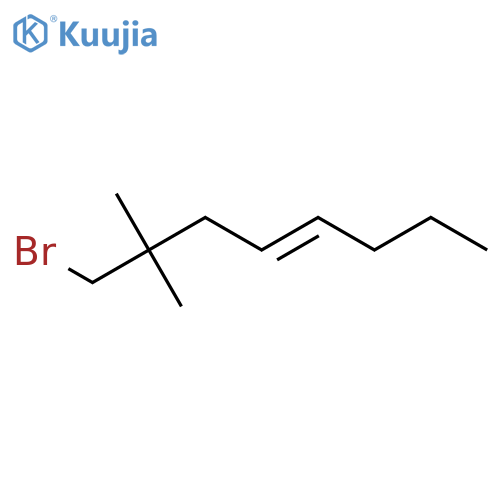Cas no 2229643-29-0 (1-bromo-2,2-dimethyloct-4-ene)

1-bromo-2,2-dimethyloct-4-ene structure
商品名:1-bromo-2,2-dimethyloct-4-ene
1-bromo-2,2-dimethyloct-4-ene 化学的及び物理的性質
名前と識別子
-
- 1-bromo-2,2-dimethyloct-4-ene
- 2229643-29-0
- EN300-1935189
-
- インチ: 1S/C10H19Br/c1-4-5-6-7-8-10(2,3)9-11/h6-7H,4-5,8-9H2,1-3H3/b7-6+
- InChIKey: IFICJRQDEJURDW-VOTSOKGWSA-N
- ほほえんだ: BrCC(C)(C)C/C=C/CCC
計算された属性
- せいみつぶんしりょう: 218.06701g/mol
- どういたいしつりょう: 218.06701g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 11
- 回転可能化学結合数: 5
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.5
- トポロジー分子極性表面積: 0Ų
1-bromo-2,2-dimethyloct-4-ene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1935189-0.25g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 0.25g |
$1366.0 | 2023-09-17 | ||
| Enamine | EN300-1935189-10.0g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 10g |
$4606.0 | 2023-06-02 | ||
| Enamine | EN300-1935189-5.0g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 5g |
$3105.0 | 2023-06-02 | ||
| Enamine | EN300-1935189-0.1g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 0.1g |
$1307.0 | 2023-09-17 | ||
| Enamine | EN300-1935189-10g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 10g |
$6390.0 | 2023-09-17 | ||
| Enamine | EN300-1935189-0.5g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 0.5g |
$1426.0 | 2023-09-17 | ||
| Enamine | EN300-1935189-5g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 5g |
$4309.0 | 2023-09-17 | ||
| Enamine | EN300-1935189-0.05g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 0.05g |
$1247.0 | 2023-09-17 | ||
| Enamine | EN300-1935189-1.0g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 1g |
$1070.0 | 2023-06-02 | ||
| Enamine | EN300-1935189-2.5g |
1-bromo-2,2-dimethyloct-4-ene |
2229643-29-0 | 2.5g |
$2912.0 | 2023-09-17 |
1-bromo-2,2-dimethyloct-4-ene 関連文献
-
Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226
-
D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
-
Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832
-
Juan Herranz,Nicholas Larouche,Thomas M. Arruda,Michel Lefèvre,Frédéric Jaouen,Peter Bogdanoff,Sebastian Fiechter,Irmgard Abs-Wurmbach,Sanjeev Mukerjee,Jean-Pol Dodelet Phys. Chem. Chem. Phys., 2012,14, 11673-11688
2229643-29-0 (1-bromo-2,2-dimethyloct-4-ene) 関連製品
- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)
- 1965308-73-9(4,4-Dimethyl-pyrrolidine-2-carboxylic acid ethyl ester tosylate)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)
- 1060811-85-9(1-1-(2-chloropyridin-4-yl)cyclopropylmethanamine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
